1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypyridine moiety and a methylbenzenesulfonyl group connected through a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 6-methoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine to yield the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of 1-(6-hydroxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea.
Reduction: Formation of 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfanyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition. Additionally, the methoxypyridine moiety can interact with nucleophilic sites on proteins, further contributing to its biological effects.
Comparison with Similar Compounds
1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea can be compared with other similar compounds, such as:
1-(6-hydroxypyridin-3-yl)-3-(4-methylbenzenesulfonyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
1-(6-methoxypyridin-3-yl)-3-(4-methylbenzenesulfanyl)urea: Contains a sulfanyl group instead of a sulfonyl group, leading to different chemical and biological properties.
1-(6-methoxypyridin-3-yl)-3-(4-chlorobenzenesulfonyl)urea: Substitution of the methyl group with a chlorine atom, which can influence its chemical behavior and interactions with biological targets.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its reactivity and applications.
Properties
IUPAC Name |
1-(6-methoxypyridin-3-yl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-10-3-6-12(7-4-10)22(19,20)17-14(18)16-11-5-8-13(21-2)15-9-11/h3-9H,1-2H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHPQZVSQHWZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.